

Application Notes and Protocols for DSPE-PEG14-COOH Liposome Preparation

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Compound of Interest

Compound Name: *Dspe-peg14-cooh*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-14] (**DSPE-PEG14-COOH**). These application notes include a summary of expected physicochemical properties, a step-by-step experimental protocol for the thin-film hydration method, and a protocol for determining drug encapsulation efficiency.

Physicochemical Characterization of DSPE-PEG Liposomes

The inclusion of DSPE-PEG-COOH in liposomal formulations offers several advantages, including prolonged circulation times in vivo ("stealth" properties) and a terminal carboxylic acid group for the covalent attachment of targeting ligands, antibodies, or drugs.^{[1][2]} The physicochemical properties of the resulting liposomes are critical for their function and can be tailored by adjusting the lipid composition and preparation parameters.

Below are tables summarizing typical quantitative data for PEGylated liposomes. It is important to note that the exact values will depend on the specific lipid composition, PEG chain length, and preparation method used.

Table 1: Typical Physicochemical Properties of DSPE-PEG Liposomes

Parameter	Typical Value Range	Analytical Technique
Particle Size (Diameter)	80 - 200 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	Neutral to slightly negative (-10 mV to 0 mV)	Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency	> 90% (for some drugs)	HPLC, Spectrophotometry

Table 2: Example Formulations and Resulting Liposome Characteristics

Primary Phospholipid	Molar Ratio (Phospholipid:Cholesterol:DSPE-PEG)	Mean Particle Size (nm)	PDI	Zeta Potential (mV)	Reference
DSPC	9:5:1	~100	< 0.2	~ -10	[3]
EggPC	Varied (up to 30 mol% DSPE-PEG)	Size decreases with low PEG concentration	N/A	N/A	[4]
DOTAP/Cholesterol	50:42:8 (with DMG-PEG)	~150	N/A	+19.8	
DSPC/Cholesterol	40/40/20 (with DOPS, not DSPE-PEG)	N/A	N/A	Similar to exosomes	[5]

Experimental Protocols

DSPE-PEG14-COOH Liposome Preparation via Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other suitable phospholipid
- Cholesterol
- **DSPE-PEG14-COOH**
- Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
- Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, Tris buffer)
- Round-bottom flask
- Rotary evaporator
- Vacuum pump
- Water bath
- Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

- Lipid Dissolution:
 - In a clean round-bottom flask, dissolve the phospholipid (e.g., DSPC), cholesterol, and **DSPE-PEG14-COOH** in chloroform or a chloroform:methanol mixture. A common molar ratio is approximately 55:40:5 (DSPC:Cholesterol:**DSPE-PEG14-COOH**).
 - For encapsulation of a hydrophobic drug, it should be co-dissolved with the lipids in this step.

- Thin-Film Formation:
 - Attach the flask to a rotary evaporator.
 - Immerse the flask in a water bath set to a temperature above the phase transition temperature (T_c) of the primary phospholipid (e.g., 55-65°C for DSPC).
 - Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
- Film Drying:
 - Once the film is formed, place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.
- Hydration:
 - Pre-heat the hydration buffer to a temperature above the T_c of the lipids.
 - Add the warm hydration buffer to the flask containing the dry lipid film. For encapsulation of a hydrophilic drug, it should be dissolved in the hydration buffer.
 - Agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended in the buffer. This will result in the formation of multilamellar vesicles (MLVs).
- Extrusion (Sizing):
 - Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
 - Equilibrate the extruder to a temperature above the lipid T_c .
 - Transfer the MLV suspension to the extruder.
 - Force the liposome suspension through the membrane multiple times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) of a uniform size.
- Purification (Optional):

- To remove unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.
- Storage:
 - Store the final liposome preparation at 4°C.

Determination of Drug Encapsulation Efficiency

This protocol provides a general method for determining the percentage of a drug that has been successfully encapsulated within the liposomes.

Materials:

- Liposome-encapsulated drug suspension
- Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)
- Appropriate buffer for SEC
- Agent to lyse liposomes (e.g., Triton X-100 or an appropriate organic solvent like methanol)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

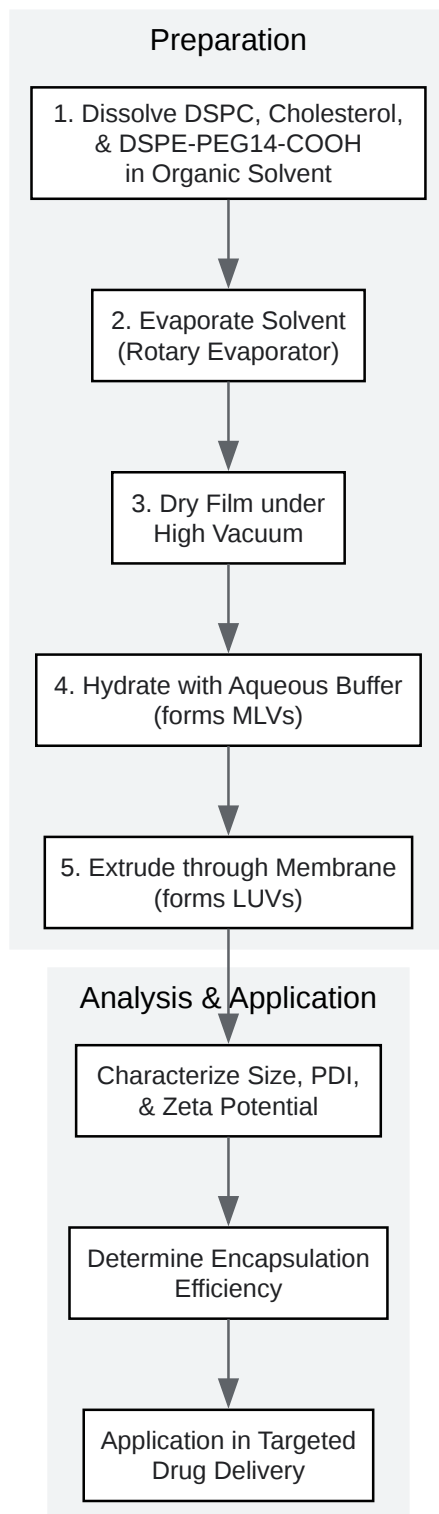
Protocol:

- Separation of Free Drug from Liposomes:
 - Equilibrate an SEC column with the appropriate buffer.
 - Carefully load a known volume of the liposome suspension onto the top of the column.
 - Elute the column with the buffer. The liposomes (containing the encapsulated drug) will elute first in the void volume, while the smaller, free drug molecules will be retained and elute later.
 - Collect the fraction containing the purified liposomes.
- Quantification of Encapsulated Drug:

- Take a known volume of the purified liposome fraction and disrupt the liposomes by adding a lysing agent. This will release the encapsulated drug.
- Quantify the concentration of the released drug using a pre-established standard curve on an HPLC or UV-Vis spectrophotometer. This gives the amount of encapsulated drug.
- Quantification of Total Drug:
 - Take a known volume of the original, unpurified liposome suspension.
 - Disrupt these liposomes with the same lysing agent.
 - Quantify the total drug concentration using the same method as in step 2.
- Calculation of Encapsulation Efficiency (EE%):
 - Use the following formula to calculate the encapsulation efficiency: $EE\% = (\text{Amount of Encapsulated Drug} / \text{Total Amount of Drug}) \times 100$

Visualizations

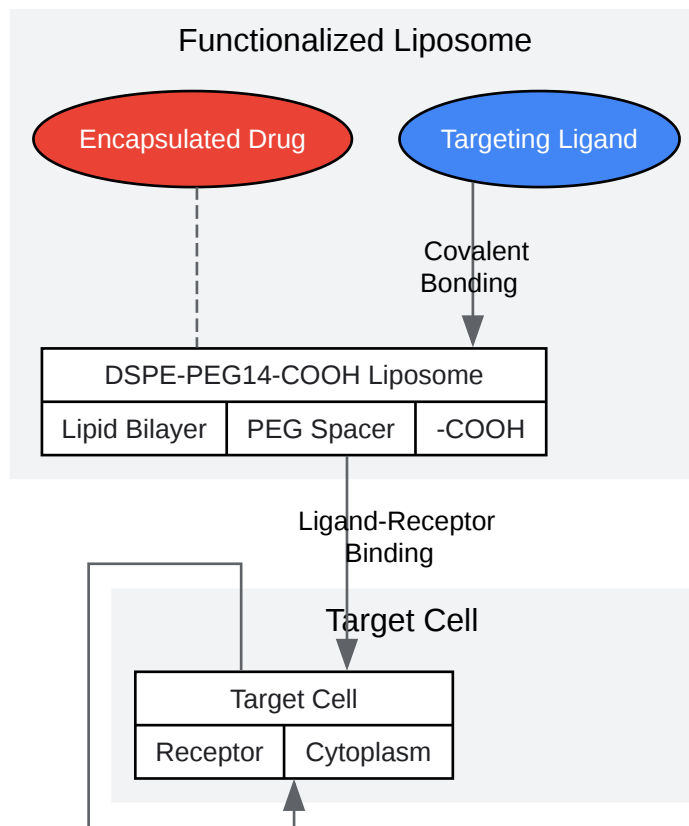
DSPE-PEG14-COOH Liposome Preparation Workflow



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Caption: Workflow for **DSPE-PEG14-COOH** liposome preparation.

Targeted Drug Delivery using DSPE-PEG14-COOH Liposomes

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Caption: Targeted drug delivery with functionalized liposomes.

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